Benzyl albuterol methyl ester is an organic compound with the molecular formula CHNO and a molecular weight of 357.45 g/mol. It is a derivative of albuterol, a well-known bronchodilator used primarily in the treatment of asthma and chronic obstructive pulmonary disease. Benzyl albuterol methyl ester is recognized for its potential applications in medicinal chemistry and biological research, particularly due to its structural similarities to other therapeutic agents.
Benzyl albuterol methyl ester is classified as an organic compound within the category of beta-adrenergic agonists. It is synthesized from albuterol through various chemical processes, which involve modifications to its structure to enhance its pharmacological properties. This compound has been studied for its potential therapeutic effects and as a reagent in organic synthesis.
The synthesis of benzyl albuterol methyl ester typically involves multiple steps, starting from substituted acetophenones or albuterol derivatives. The following outlines the general synthetic route:
These synthetic methods can vary based on desired yields and purity levels, with optimizations for large-scale production often implemented in industrial settings.
Benzyl albuterol methyl ester features a complex molecular structure characterized by:
The structural representation can be visualized through various chemical drawing software or databases like PubChem, which provides detailed information about its geometry and bonding characteristics .
Benzyl albuterol methyl ester is capable of undergoing several chemical reactions, including:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or synthesize related compounds .
The mechanism of action of benzyl albuterol methyl ester is primarily linked to its interaction with beta-adrenergic receptors in the body. Upon administration, it binds to these receptors, leading to:
The specific binding affinity and efficacy at beta receptors may vary based on structural modifications compared to traditional albuterol .
These properties are critical for determining the applicability of benzyl albuterol methyl ester in both research and therapeutic contexts .
Benzyl albuterol methyl ester has several scientific applications:
Benzyl albuterol methyl ester (chemical name: methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate) is a synthetic organic molecule with the molecular formula C₂₁H₂₇NO₄ and a molecular weight of 357.44 g/mol. It is cataloged under CAS Registry Number 174607-70-6. Structurally, it features three key components derived from albuterol:
This modification renders the molecule more lipophilic than albuterol, evidenced by its predicted boiling point of 506.8±50.0°C and density of 1.124±0.06 g/cm³. The pKa value of 13.84±0.20 indicates predominantly basic character under physiological conditions. The benzyl and methyl ester groups serve as protecting moieties that shield reactive sites (phenolic hydroxyl and carboxylic acid groups) during synthesis, later removed via hydrolysis to yield active albuterol [4].
Table 1: Molecular Properties of Benzyl Albuterol Methyl Ester
Property | Value |
---|---|
CAS Registry Number | 174607-70-6 |
Molecular Formula | C₂₁H₂₇NO₄ |
Molecular Weight | 357.44 g/mol |
Boiling Point | 506.8 ± 50.0 °C (Predicted) |
Density | 1.124 ± 0.06 g/cm³ |
pKa | 13.84 ± 0.20 |
The development of benzyl albuterol methyl ester is inextricably linked to the evolution of beta-adrenergic agonists. Early non-selective agonists like epinephrine (1901) and isoproterenol (1940s) provided bronchodilation but caused significant cardiac side effects due to beta₁-adrenoceptor activation. The discovery of distinct beta-adrenoceptor subtypes in 1967 catalyzed efforts to design selective beta₂ agonists [2] [6].
Albuterol (salbutamol) emerged in the mid-1960s as a breakthrough short-acting beta₂-selective agonist. However, its catechol-like structure (3-hydroxymethyl-4-hydroxybenzene) conferred susceptibility to rapid metabolism by catechol-O-methyltransferase (COMT) and sulfation in the gut and liver. This led to low oral bioavailability and short duration of action. To circumvent this, medicinal chemists developed prodrug strategies featuring ester-protected analogs [3] [6].
Benzyl albuterol methyl ester materialized from this prodrug design paradigm in the 1990s. Its benzyl group protects the phenolic hydroxyl from conjugation (sulfation/glucuronidation), while the methyl ester masks the carboxylic acid, enhancing lipophilicity and membrane permeability. These modifications were strategically designed to:
Benzyl albuterol methyl ester serves two critical functions in pharmaceutical manufacturing: as a purification intermediate and a prodrug precursor.
Synthetic Pathway Utility
During albuterol synthesis, this compound emerges following these key reactions:
The intermediate’s lipophilicity enables efficient purification via organic solvent extraction or chromatography, removing hydrophilic impurities. Subsequent catalytic hydrogenation cleaves both protecting groups: the benzyl ether via debenzylation and methyl ester via hydrolysis, yielding pharmaceutically active albuterol. This stepwise protection-deprotection strategy significantly improves synthetic yield compared to direct albuterol synthesis routes [4].
Prodrug Rationale
As a prodrug design element, the methyl ester group alters absorption kinetics:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7